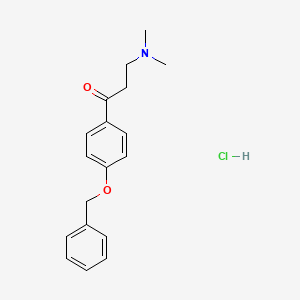
1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a propanone backbone, a dimethylamino group, and a phenylmethoxyphenyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
The synthesis of 1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride typically involves multiple steps:
Synthetic Routes: The preparation begins with the formation of the core propanone structure, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The phenylmethoxyphenyl group is then attached via electrophilic aromatic substitution.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to enhance the reaction rates. Solvents like dichloromethane or ethanol are commonly used.
Industrial Production: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of palladium catalysts, can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions: Typical reagents include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents. Reaction conditions vary but often involve moderate temperatures and atmospheric pressure.
Major Products: The major products depend on the type of reaction. For instance, oxidation yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride is utilized in various fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Industry: The compound is employed in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride involves its interaction with molecular targets:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. This is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: The pathways affected depend on the biological context. For example, in enzyme inhibition studies, the compound may block the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1-Propanone, 3-(dimethylamino)-1-(4-(methoxyphenyl)-, hydrochloride and 1-Propanone, 3-(dimethylamino)-1-(4-(phenylthio)phenyl)-, hydrochloride share structural similarities.
Uniqueness: The presence of the phenylmethoxy group distinguishes it from other analogs, potentially leading to different reactivity and biological activity profiles.
Properties
CAS No. |
51345-77-8 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-phenylmethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)13-12-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15;/h3-11H,12-14H2,1-2H3;1H |
InChI Key |
JAMXOOWCTJUJQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)


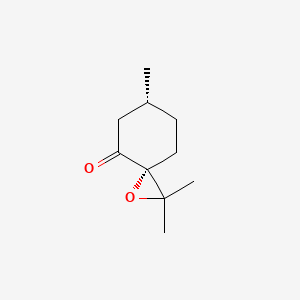
![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
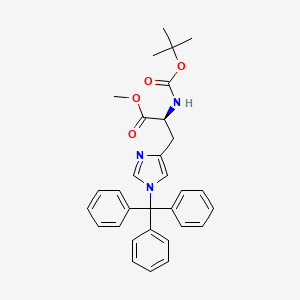
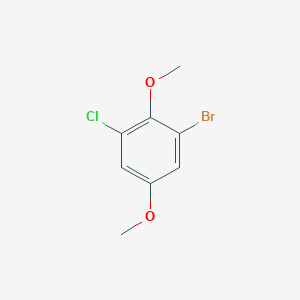
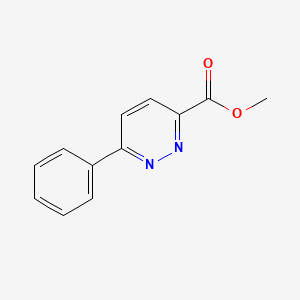
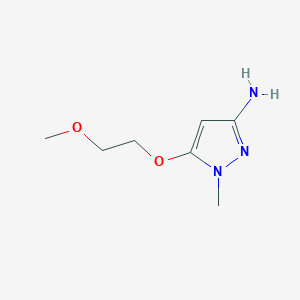
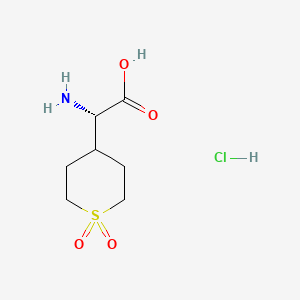
![1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)
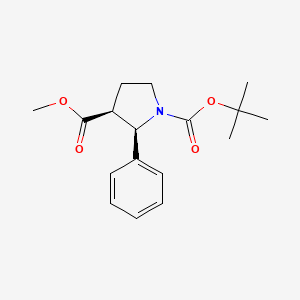
![Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13908668.png)
